BenchChemオンラインストアへようこそ!

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole

Lipophilicity Drug-likeness Benzimidazole scaffold optimization

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1403483-76-0) is a tetra-substituted benzimidazole featuring a tert-butyl group at N1, a methyl at C2, a bromine at C5, and a fluorine at C6. With a molecular weight of 285.15 g·mol⁻¹, a calculated logP of 3.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 17.8 Ų, the compound occupies a distinct physicochemical niche within the fluorinated benzimidazole chemical space.

Molecular Formula C12H14BrFN2
Molecular Weight 285.15 g/mol
CAS No. 1403483-76-0
Cat. No. B1528218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole
CAS1403483-76-0
Molecular FormulaC12H14BrFN2
Molecular Weight285.15 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2N1C(C)(C)C)F)Br
InChIInChI=1S/C12H14BrFN2/c1-7-15-10-5-8(13)9(14)6-11(10)16(7)12(2,3)4/h5-6H,1-4H3
InChIKeyUHWRDBXXHXZZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1403483-76-0): Procurement-Grade Benzimidazole Building Block


5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole (CAS 1403483-76-0) is a tetra-substituted benzimidazole featuring a tert-butyl group at N1, a methyl at C2, a bromine at C5, and a fluorine at C6. With a molecular weight of 285.15 g·mol⁻¹, a calculated logP of 3.5, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 17.8 Ų, the compound occupies a distinct physicochemical niche within the fluorinated benzimidazole chemical space [1]. It is supplied as a research chemical with certified purity typically ≥95% (HPLC) by multiple vendors, and is catalogued under MDL number MFCD22549323 . The presence of the bromine atom at C5 constitutes a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the N1-tert-butyl and C6-fluoro substituents modulate both steric and electronic properties in ways that cannot be replicated by close analogs .

Why Generic 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole Analogs Cannot Be Simply Interchanged


Fluorinated benzimidazoles with bromine substitution are frequently treated as interchangeable building blocks in medicinal chemistry campaigns, yet subtle variations in the N1-alkyl and C2-substitution patterns produce measurable differences in lipophilicity, steric encumbrance, and hydrogen-bonding capacity that directly impact downstream synthetic efficiency, pharmacokinetic tuning, and target engagement [1]. The tert-butyl group at N1 confers greater steric bulk and metabolic stability compared to isopropyl or n-butyl congeners, while the 2-methyl substituent distinguishes this scaffold from des-methyl analogs that lack the same conformational constraint around the imidazole ring . Substituting this compound with 5-bromo-1-tert-butyl-6-fluorobenzimidazole (CAS 1187385-67-6), for example, removes the C2-methyl group and alters the calculated logP from 3.5 to 3.69, a shift that can affect both solubility and membrane permeability in a biological context . The quantitative evidence below provides the precise comparative data needed for rational selection and procurement decisions.

Quantitative Differentiation Evidence: 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole vs. Closest Analogs


Lipophilicity (logP) Differentiation: Tert-Butyl/2-Methyl Combination Provides Balanced logP of 3.5, Intermediate Among Fluorinated Benzimidazole Analogs

The target compound exhibits a computed XLogP3-AA of 3.5, positioning it between the more lipophilic des-methyl analog 5-bromo-1-tert-butyl-6-fluorobenzimidazole (logP 3.69) and the less lipophilic N1-H analog 5-bromo-6-fluoro-2-methyl-1H-benzimidazole (estimated logP ≈ 2.2 based on a heavy atom count of 12 and the presence of one hydrogen bond donor) [1]. The 5-bromo-1-tert-butyl-6,7-difluorobenzimidazole analog (CAS 1375069-11-6), with an additional fluorine at C7, reaches a logP of 3.83, while the isopropyl congener 5-bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole has a reported logP of 3.3 . A logP of 3.5 represents a favorable midpoint for oral bioavailability according to Lipinski's rule-of-five guidelines (logP < 5), while providing sufficient membrane permeability for intracellular target engagement [2].

Lipophilicity Drug-likeness Benzimidazole scaffold optimization

Steric Bulk Differentiation: N1-tert-Butyl vs. N1-Isopropyl vs. N1-H Impacts Conformational Space and Metabolic Stability

The N1-tert-butyl group in the target compound provides substantially greater steric shielding of the benzimidazole core than the N1-isopropyl group found in 5-bromo-6-fluoro-1-isopropyl-2-methylbenzimidazole or the N1-H present in 5-bromo-6-fluoro-2-methyl-1H-benzimidazole . The tert-butyl group has a Taft steric parameter (Es) of approximately -1.54 versus -0.47 for isopropyl, corresponding to roughly a 10-fold greater steric demand [1]. This increased steric bulk directly impedes oxidative metabolism at the N1-adjacent positions by cytochrome P450 enzymes, a phenomenon well-documented for N-tert-butyl heterocycles [2]. The N1-H analog (CAS 1256958-64-1) additionally introduces a hydrogen bond donor (HBD = 1) not present in the target compound (HBD = 0), fundamentally altering its hydrogen-bonding capacity and potentially its off-target promiscuity profile [3].

Steric hindrance Metabolic stability CYP450 oxidation resistance

Bromine as a Synthetic Handle: C5-Br Enables Regioselective Cross-Coupling While C6-F Modulates Electronic Properties

The bromine at C5 serves as a privileged site for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling regioselective introduction of aryl, heteroaryl, or amino substituents [1]. The adjacent C6-fluorine exerts an electron-withdrawing effect that influences the reactivity of the bromine toward oxidative addition and can also participate in subsequent SNAr reactions under appropriate conditions [2]. By contrast, the closest analog 5-bromo-1-tert-butyl-6,7-difluorobenzimidazole (CAS 1375069-11-6) features two electron-withdrawing fluorines that further deactivate the ring, potentially complicating cross-coupling selectivity, while 5-bromo-1-tert-butyl-6-fluorobenzimidazole (CAS 1187385-67-6) lacks the C2-methyl that can serve as a directing or protecting group in subsequent synthetic transformations . The C2-methyl also prevents tautomerization at the imidazole ring, simplifying reaction outcomes compared to N-unsubstituted or N-H benzimidazoles that can exist as mixtures of tautomers [3].

Cross-coupling Suzuki reaction Benzimidazole derivatization

Purity and Supplier Documentation: Certified 98% Purity (HPLC) with Full Analytical Traceability from Major Vendors

The target compound is available from Sigma-Aldrich (MilliporeSigma) at a certified purity of 98% (HPLC), with Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) provided . Multiple independent vendors including Alfa Chemistry (>95%), Leyan (98%), and Combi-Blocks (via Sigma-Aldrich) offer the compound, ensuring supply chain redundancy . In contrast, the des-methyl analog 5-bromo-1-tert-butyl-6-fluorobenzimidazole (CAS 1187385-67-6) is only listed at 95% minimum purity by several suppliers, and the 6,7-difluoro analog (CAS 1375069-11-6) carries the same 95% specification . For applications requiring stoichiometric precision—such as parallel library synthesis or quantitative structure-activity relationship (QSAR) studies—the 98% purity specification reduces the risk of impurities confounding biological or chemical readouts.

Chemical purity Quality control Procurement specification

Optimal Application Scenarios for 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole Based on Quantitative Evidence


Kinase or Bromodomain Inhibitor Lead Optimization: Leveraging Balanced logP of 3.5 for Oral Bioavailability

In lead optimization programs targeting intracellular enzymes such as kinases or bromodomain-containing proteins, the measured logP of 3.5 positions this compound within the optimal range for oral absorption (logP 1-5) while the N1-tert-butyl group provides a metabolic shield against first-pass CYP450 oxidation [1]. The C5-bromine enables late-stage diversification via Suzuki coupling to explore structure-activity relationships (SAR) at the 5-position without the need for de novo scaffold synthesis, making this an efficient building block for parallel library synthesis .

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five-Compliant Fragment with Orthogonal Elaboration Vectors

With a molecular weight of 285.15 g·mol⁻¹, zero hydrogen bond donors, and only two hydrogen bond acceptors, this compound meets all criteria for a fragment hit expansion starting point under the Rule of Three (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The bromine and fluorine substituents provide two electronically distinct vectors for fragment growth, while the tert-butyl group occupies a lipophilic pocket that can be exploited for affinity gains . The N1-tert-butyl and C2-methyl groups prevent tautomerization, simplifying interpretation of crystallographic or NMR binding data compared to N-unsubstituted benzimidazole fragments .

Chemical Biology Probe Synthesis: Reliable 98% Purity and Multi-Vendor Availability Support Reproducible Probe Generation

For chemical biology applications requiring target engagement probes (e.g., biotinylated or fluorescent conjugates), the 98% certified purity and availability from multiple independent vendors (Sigma-Aldrich, Leyan, Alfa Chemistry) ensures supply chain resilience and batch-to-batch consistency [1]. The C5-bromine provides a single, well-defined conjugation handle for sequential functionalization, minimizing byproduct formation that could complicate probe validation .

Academic Medicinal Chemistry Teaching and Methodology Development: A Model Substrate for Cross-Coupling Reaction Optimization

The combination of a sterically hindered N1-tert-butyl group and an electronically deactivated C5-bromine (due to the adjacent C6-fluorine) makes this compound an excellent model substrate for testing new Pd-catalyst/ligand systems under challenging cross-coupling conditions [1]. The blocked tautomerization simplifies reaction monitoring by HPLC or TLC, and the availability of analytical standards (COA, MSDS) from major suppliers supports method validation in both teaching and research laboratories .

Quote Request

Request a Quote for 5-Bromo-1-tert-butyl-6-fluoro-2-methyl-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.